Berbamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Berbamine dihydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities . The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and viral infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Berbamine dihydrochloride can be synthesized through several chemical routes. One common method involves the extraction of berbamine from the roots of Berberis species, followed by its conversion to the dihydrochloride salt . The synthetic process typically includes steps such as alkaloid extraction, purification, and salt formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources, followed by chemical synthesis to enhance yield and purity . High-performance thin-layer chromatography (HPTLC) is frequently used for the simultaneous estimation and quality control of berbamine and other related alkaloids .

Analyse Chemischer Reaktionen

Types of Reactions

Berbamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and product stability .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Berbamine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reactant in the synthesis of new chemical entities with potential therapeutic applications.

Biology: The compound is studied for its effects on cellular processes such as autophagy and apoptosis.

Medicine: This compound has shown promise in the treatment of cancers, particularly leukemia and melanoma, by inhibiting cell proliferation and inducing apoptosis

Wirkmechanismus

Berbamine dihydrochloride exerts its effects through several mechanisms:

Inhibition of NF-κB Activity: This leads to reduced inflammation and tumor growth.

Modulation of Calcium Signaling: The compound targets calcium/calmodulin-dependent protein kinase II, affecting various cellular processes.

Enhancement of Antigen Presentation: By inhibiting autophagy, this compound increases MHC-I-mediated antigen presentation, improving immune recognition of tumor cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Berberine Chloride: Another alkaloid with similar anti-inflammatory and anti-cancer properties.

Palmatine: Known for its antimicrobial and anti-inflammatory activities.

Jatrorrhizine: Exhibits anti-inflammatory and hepatoprotective effects.

Uniqueness

Berbamine dihydrochloride is unique due to its dual inhibition of NF-κB and calcium signaling pathways, which contributes to its potent anti-cancer and anti-inflammatory effects . Additionally, its ability to enhance antigen presentation makes it a promising candidate for cancer immunotherapy .

Biologische Aktivität

Berbamine dihydrochloride, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered attention for its diverse biological activities. This compound exhibits significant antiviral properties, particularly against various viral pathogens, including SARS-CoV-2 and African Swine Fever Virus (ASFV). Additionally, it shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Antiviral Activity

1. Inhibition of SARS-CoV-2

Recent studies have demonstrated that this compound effectively inhibits SARS-CoV-2 infection by blocking viral entry into host cells. It was shown to bind to the post-fusion core of the SARS-CoV-2 spike protein, preventing membrane fusion and subsequent viral replication. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 10 µM in various cell lines, indicating potent antiviral activity .

2. Activity Against African Swine Fever Virus

this compound has been identified as an effective inhibitor of ASFV, demonstrating a dose-dependent reduction in viral titers in porcine alveolar macrophages (PAMs). The compound exhibited an IC50 of 27.89 µM and significantly inhibited ASFV replication at multiple stages of the viral life cycle .

3. Inhibition of Ebola Virus

In vitro studies revealed that this compound also inhibits Ebola virus replication by disrupting interactions between the viral glycoprotein and cellular receptors. The compound's efficacy was assessed using Vero E6 cells, where it demonstrated significant antiviral effects at concentrations ranging from 0 to 200 µM .

Neuroprotective Effects

1. Alzheimer's Disease

Research indicates that this compound may have neuroprotective properties beneficial for Alzheimer's disease treatment. In animal models, it improved learning and memory abilities while modulating calcium homeostasis and reducing calpain expression in brain tissues .

Mechanistic Insights

This compound's biological activities are attributed to several mechanisms:

- Antiviral Mechanisms: It blocks viral entry and fusion with host cells, inhibiting replication across various viruses.

- Neuroprotective Mechanisms: It enhances microglial phagocytosis and regulates calcium-dependent proteases in neuronal tissues.

Table 1: Antiviral Activity of this compound

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SARS-CoV-2 | ~10 | Blocks entry and fusion via spike protein interaction |

| African Swine Fever | 27.89 | Inhibits replication at multiple life cycle stages |

| Ebola Virus | Variable | Disrupts glycoprotein-receptor interactions |

Table 2: Neuroprotective Effects in Alzheimer's Models

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Mouse model | Improved memory; reduced calpain levels | |

| HepG2 cell line | Non-hepatotoxic at 40 µM |

Case Studies

Case Study 1: SARS-CoV-2 Inhibition

A study evaluated the effect of this compound on SARS-CoV-2-infected BHK-21 cells, demonstrating a significant reduction in viral RNA replication when treated with 10 µM of the compound .

Case Study 2: Neuroprotection in Alzheimer's Disease

In a controlled experiment with mice, treatment with this compound led to enhanced cognitive function as measured by performance in water maze tests, alongside biochemical changes indicative of reduced neuroinflammation .

Eigenschaften

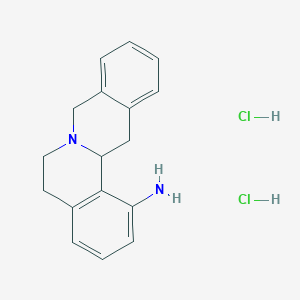

IUPAC Name |

6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.2ClH/c18-15-7-3-6-12-8-9-19-11-14-5-2-1-4-13(14)10-16(19)17(12)15;;/h1-7,16H,8-11,18H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIMGJOHJHLIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3CC2C4=C1C=CC=C4N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.